4-Bromomethyl-2,5-dichloro-pyridine
Description
4-Bromomethyl-2,5-dichloro-pyridine (C₆H₄BrCl₂N, MW 240.92) is a halogenated pyridine derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and chlorine atoms at the 2- and 5-positions of the pyridine ring . This compound is structurally distinct due to the electron-withdrawing effects of the chlorine substituents and the reactive bromomethyl group, which serves as a versatile site for nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
4-(bromomethyl)-2,5-dichloropyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 |
InChI Key |
CUBHQGYLUJPXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-bromomethyl-2,5-dichloro-pyridine is highlighted through comparisons with related pyridine and pyrimidine derivatives (Table 1).
Table 1: Key Properties of this compound and Analogous Compounds
*Note: The positional isomer 3-bromomethyl-2,5-dichloro-pyridine is explicitly cited in , whereas the 4-bromomethyl variant is hypothesized here based on analogous nomenclature.
Structural and Functional Differences
- Halogen vs.
- Pyridine vs. Pyrimidine Core : 5-Bromo-2-chloropyrimidin-4-amine contains a pyrimidine ring (two nitrogen atoms), which increases hydrogen-bonding capacity (e.g., N–H···N interactions) and planarity, contrasting with the pyridine-based derivatives’ single nitrogen and variable substituent reactivity.
- Trifluoromethyl vs. Bromomethyl : Compounds like 1-(3-Chloro-5-CF₃-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester incorporate trifluoromethyl (-CF₃) groups, which impart metabolic stability and lipophilicity, whereas bromomethyl groups are more reactive in cross-coupling or alkylation reactions.
Crystallographic and Physical Properties
- Hydrogen Bonding : Pyrimidine derivatives like 5-bromo-2-chloropyrimidin-4-amine form 2D supramolecular networks via N–H···N bonds , whereas bromomethyl-pyridines lack such interactions, leading to differences in solubility and crystallinity.
- Thermal Stability: Halogenated pyridines generally exhibit higher melting points compared to their non-halogenated counterparts due to increased molecular rigidity.
Research Findings and Limitations
- Synthesis Challenges : Selective bromination at the 4-position remains underdeveloped compared to 3-bromomethyl derivatives, necessitating further optimization of regioselective methods.
- Pharmacological Potential: Bromomethyl-pyridines are understudied in drug development compared to trifluoromethyl or amino-substituted analogs, though their reactivity positions them as promising intermediates.
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